Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-7-methylquinolin-8-amine
Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-7-methylquinolin-8-amine
Executive Summary & Chemical Rationale
5-Bromo-7-methylquinolin-8-amine (CAS: 889943-95-7) is a highly specialized bifunctional scaffold utilized extensively in advanced organic synthesis and medicinal chemistry. As a sterically and electronically tuned derivative of the 8-aminoquinoline family, it serves a powerful dual purpose. First, the 8-aminoquinoline motif acts as a premier bidentate directing group for transition-metal-catalyzed C–H functionalization. Second, the C5-bromo and C7-methyl substituents provide orthogonal handles: the methyl group dictates the steric environment of the metal-chelating pocket, while the bromo group enables late-stage cross-coupling diversification.
This technical guide details the physicochemical properties, validated synthetic pathways, and downstream applications of this critical building block.
Physicochemical Profiling
Understanding the physical and chemical properties of 5-Bromo-7-methylquinolin-8-amine is critical for predicting its behavior in biological assays and catalytic cycles. The C7-methyl group introduces steric bulk adjacent to the C8-amine, forcing the amine into a conformation that optimally chelates transition metals (e.g., Pd, Cu, Ni). Meanwhile, the C5-bromo substituent lowers the overall pKa of the quinoline nitrogen via inductive electron withdrawal, enhancing the oxidative stability of the core during harsh catalytic cycles.
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Rationale |
| CAS Number | 889943-95-7 | Chemical Registry Identifier |
| Molecular Formula | C10H9BrN2 | Exact stoichiometry |
| Molecular Weight | 237.10 g/mol | Computed |
| Exact Mass | 235.9949 Da | Monoisotopic mass ( 79 Br) |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | 2D Calculation (Primary amine + Pyridine N) |
| Hydrogen Bond Donors (HBD) | 1 | Primary NH 2 group |
| Hydrogen Bond Acceptors (HBA) | 2 | Quinoline N, Amine N |
| Rotatable Bonds | 0 | Rigid fused aromatic system |
| Predicted LogP | ~2.8 | Lipophilic contribution from Br and CH 3 |
Mechanistic Synthesis Workflow
The de novo synthesis of 5-Bromo-7-methylquinolin-8-amine requires a carefully orchestrated sequence to ensure absolute regiocontrol. The optimal route begins with the Skraup cyclization of 3-methyl-2-nitroaniline, followed by nitro reduction, and finally, regioselective bromination at the C5 position. The strong electron-donating nature of the C8-amine directs electrophilic aromatic substitution exclusively to the para position (C5), making intermediate protection-deprotection steps unnecessary under strictly controlled thermal conditions.
Step-by-step synthetic workflow for 5-Bromo-7-methylquinolin-8-amine.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided for each step.
Protocol A: Skraup Cyclization to 7-Methyl-8-nitroquinoline
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Causality & Rationale: Glycerol is dehydrated in situ by sulfuric acid to form the highly reactive electrophile acrolein. 3-Methyl-2-nitroaniline undergoes a Michael addition with acrolein, followed by electrophilic cyclization onto the aromatic ring. Nitrobenzene is utilized as a mild oxidant to aromatize the newly formed heterocyclic ring.
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Procedure:
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Charge a round-bottom flask with 3-methyl-2-nitroaniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.6 equiv).
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Slowly add concentrated H 2 SO 4 (4.0 equiv) dropwise at 0 °C to control the highly exothermic dehydration of glycerol.
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Heat the mixture to 140 °C for 4 hours. Note: High thermal energy is required to overcome the activation barrier of the cyclization step.
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Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the bright yellow aniline starting material spot indicates reaction completion.
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Cool to room temperature, neutralize carefully with aqueous NaOH to pH 8, and extract with EtOAc. Purify via silica gel chromatography.
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Protocol B: Chemoselective Reduction to 7-Methylquinolin-8-amine
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Causality & Rationale: Iron powder and ammonium chloride (modified Béchamp reduction conditions) provide a mild, chemoselective reduction of the nitro group to a primary amine without risking the over-reduction of the quinoline aromatic system.
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Procedure:
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Dissolve 7-methyl-8-nitroquinoline in a 4:1 mixture of EtOH and H 2 O.
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Add Fe powder (5.0 equiv) and NH 4 Cl (2.0 equiv). Reflux the suspension for 2 hours.
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Validation Check: Filter a 50 µL aliquot through a micro-Celite plug and analyze via LC-MS. The mass spectrum must show a complete shift from [M+H]+ 189 (nitro) to [M+H]+ 159 (amine).
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Filter the hot reaction mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo and extract with DCM.
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Protocol C: Regioselective C5-Bromination
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Causality & Rationale: The C8-amine strongly activates the C5 and C7 positions via resonance. Since C7 is sterically and electronically blocked by the methyl group, electrophilic bromination with N-Bromosuccinimide (NBS) occurs exclusively at C5. Recent literature also validates the use of HBr/DMSO systems for highly selective C5-bromination of 8-aminoquinolines [1].
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Procedure:
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Dissolve 7-methylquinolin-8-amine in anhydrous DMF and cool to 0 °C. Note: Strict temperature control prevents over-oxidation of the free amine and suppresses radical-mediated side reactions.
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Add NBS (1.05 equiv) portion-wise over 15 minutes.
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Stir for 1 hour at 0 °C.
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Validation Check: Quench a 10 µL aliquot in water, extract with EtOAc, and acquire a crude 1 H-NMR spectrum. The disappearance of the C5 proton doublet (typically ~7.3 ppm) and the emergence of a distinct singlet for the C6 proton confirms exclusive regioselective bromination.
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Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from hot ethanol to yield pure 5-Bromo-7-methylquinolin-8-amine.
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Applications in Advanced Drug Development & Catalysis
The 8-aminoquinoline motif was famously pioneered by the Daugulis group as a bidentate directing group for transition-metal-catalyzed C(sp 2 )–H and C(sp 3 )–H functionalization [2].
When a target substrate (e.g., an unactivated aliphatic carboxylic acid) is coupled to the amine of 5-Bromo-7-methylquinolin-8-amine, the quinoline nitrogen and the newly formed amide nitrogen perfectly coordinate a Palladium, Copper, or Nickel catalyst. This chelation forces the metal center into close proximity with specific, normally inert C–H bonds on the substrate, enabling site-selective arylation, fluorination, or amination [3].
Crucially, the C5-bromo group on this specific scaffold allows for post-functionalization modification. After the C–H activation cycle is complete, the bromo group can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append additional pharmacophores, creating highly complex, multi-cyclic drug candidates without needing to remove the directing group.
Application of the scaffold in C-H functionalization and diversification.
References
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 2024, 20, 155-161. URL:[Link]
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Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Daugulis, O., et al., Accounts of Chemical Research, 2015, 48(4), 1053-1064. URL:[Link]
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A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp 2 C–H Bond Amination. Journal of the American Chemical Society, 2016, 138(14), 4962-4969. URL:[Link]
